molecular formula C12H15N3 B187768 (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine CAS No. 879896-52-3

(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine

Cat. No.: B187768
CAS No.: 879896-52-3
M. Wt: 201.27 g/mol
InChI Key: OBCGZRPPRQGJNF-UHFFFAOYSA-N
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Description

(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine is a chemical compound with the empirical formula C12H15N3 and a molecular weight of 201.27 g/mol . This compound belongs to the pyrazole family, which is known for its diverse pharmacological properties. The structure consists of a pyrazole ring substituted with methyl groups at positions 3 and 5, a phenyl group at position 1, and a methylamine group at position 4.

Preparation Methods

The synthesis of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine can be achieved through various synthetic routes. Industrial production methods often utilize multicomponent reactions and cyclocondensation reactions due to their efficiency and high yield .

Chemical Reactions Analysis

(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The pyrazole ring allows it to participate in hydrogen bonding and other intermolecular interactions, which can influence its biological activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine can be compared with other pyrazole derivatives such as:

Biological Activity

(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential applications based on recent research findings.

The empirical formula of this compound is C12H15N3, with a molecular weight of 201.27 g/mol. The compound features a pyrazole ring structure which is known for its ability to form tautomeric forms and engage in various intermolecular interactions, including hydrogen bonding.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within pathogens. Notably, it has shown potent activity against Leishmania aethiopica and Plasmodium berghei , the causative agents of leishmaniasis and malaria, respectively. The compound appears to disrupt critical biological processes in these organisms by fitting into the active sites of essential enzymes, thereby inhibiting their function.

Table 1: Biological Targets and Activities

Target OrganismActivity TypeMechanism of Action
Leishmania aethiopicaAntileishmanialInhibition of enzyme activity in metabolic pathways
Plasmodium bergheiAntimalarialDisruption of essential biological processes

Pharmacological Studies

Recent studies have highlighted the potential therapeutic applications of this compound. It has been investigated for its antileishmanial and antimalarial properties. For instance, one study demonstrated that the compound exhibits significant cytotoxicity against Leishmania species by inducing apoptosis in parasitic cells .

Case Study: Antileishmanial Activity

A study conducted by researchers demonstrated that this compound effectively reduced the viability of Leishmania aethiopica in vitro. The results indicated that treatment with this compound led to a decrease in parasitic load and suggested potential for further development as an antileishmanial agent .

Toxicological Profile

While exploring its biological activities, it is crucial to consider the toxicological aspects. According to safety data, this compound is classified as an eye damage irritant and skin irritant. It also poses specific target organ toxicity upon single exposure. Therefore, careful evaluation of safety profiles is necessary for any therapeutic application.

Properties

IUPAC Name

(3,5-dimethyl-1-phenylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-9-12(8-13)10(2)15(14-9)11-6-4-3-5-7-11/h3-7H,8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCGZRPPRQGJNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355955
Record name (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804443
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

879896-52-3, 400877-11-4
Record name (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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